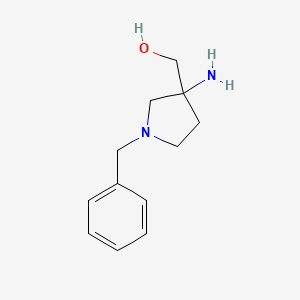

(3-Amino-1-benzylpyrrolidin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-amino-1-benzylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-12(10-15)6-7-14(9-12)8-11-4-2-1-3-5-11/h1-5,15H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBHAUAMGKMSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CO)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454280 | |

| Record name | (3-amino-1-benzylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475469-13-7 | |

| Record name | (3-amino-1-benzylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Approaches to the Chemical Synthesis of 3 Amino 1 Benzylpyrrolidin 3 Yl Methanol

Retrosynthetic Analysis of the 3-Amino-1-benzylpyrrolidin-3-yl System

A retrosynthetic analysis of (3-Amino-1-benzylpyrrolidin-3-yl)methanol reveals several key bond disconnections and strategic considerations for its construction. The primary goal is to deconstruct the target molecule into simpler, readily available starting materials.

Key Disconnections:

C-N Bond Disconnections: The bonds between the nitrogen atom of the pyrrolidine (B122466) ring and its substituents (the benzyl (B1604629) group and the carbon backbone) are logical points for disconnection. This suggests approaches involving the cyclization of an acyclic precursor already containing the necessary carbon and nitrogen atoms.

C-C Bond Disconnections: The bond between the C3 carbon and the hydroxymethyl group, as well as the bonds forming the pyrrolidine ring itself, can be considered for disconnection. This opens up pathways involving the addition of a one-carbon unit to a pyrrolidine precursor or the formation of the ring from smaller fragments.

Strategic Precursors:

This analysis leads to several potential starting materials and intermediate types:

Acyclic Amino Alcohols: A linear molecule containing a primary amine, a tertiary amine precursor, and a hydroxyl group can be cyclized to form the pyrrolidine ring.

Substituted Pyrrolidines: A pre-formed pyrrolidine ring can be functionalized at the C3 position to introduce the amino and hydroxymethyl groups.

α-Amino Acids: Derivatives of amino acids like proline can serve as chiral building blocks for the stereoselective synthesis of the target compound. google.com

Methodologies for Pyrrolidine Ring Formation

The construction of the pyrrolidine ring is a critical step in the synthesis of this compound. Various methods have been developed, broadly categorized into the cyclization of acyclic precursors and the functionalization of existing pyrrolidine rings.

Cyclization of Acyclic Precursors for Stereoselective Pyrrolidine Synthesis

Building the pyrrolidine ring from an open-chain precursor allows for a high degree of control over the substitution pattern and stereochemistry.

Intramolecular cyclization of iminium ions with alkynes is a powerful method for constructing nitrogen-containing heterocycles. researchgate.net This approach typically involves the generation of an iminium ion from a suitable precursor, which then undergoes a nucleophilic attack by a tethered alkyne. The regioselectivity of this cyclization can be controlled to produce the desired five-membered pyrrolidine ring. researchgate.net This method is particularly useful for creating substituted pyrrolidines with defined stereochemistry.

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most versatile and widely used methods for synthesizing pyrrolidines. rsc.orgrsc.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as imines of α-amino acids or by the thermal or photochemical ring-opening of aziridines. acs.orgacs.org These ylides then react with a wide range of dipolarophiles (alkenes or alkynes) to afford highly substituted pyrrolidines. researchgate.netmdpi.com The stereochemical outcome of the reaction can often be controlled through the use of chiral catalysts or auxiliaries, making it a powerful tool for asymmetric synthesis. rsc.orgacs.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Synthesis

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

| N-benzylidene-α-amino ester | Methyl acrylate | Ag(I) complex | Polysubstituted proline derivative |

| Aziridine | Dimethyl acetylenedicarboxylate | Heat | Dihydropyrrole derivative |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Alkene | Lewis Acid | Substituted pyrrolidine |

The intramolecular aza-Michael reaction, also known as conjugate addition, is another effective strategy for the formation of the pyrrolidine ring. nih.govresearchgate.net This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or a similar Michael acceptor within the same molecule. rsc.org The use of chiral organocatalysts can induce high levels of enantioselectivity, providing access to optically active pyrrolidine derivatives. nih.govwhiterose.ac.uk This method is particularly advantageous for synthesizing pyrrolidines with substituents at various positions. whiterose.ac.uk

Table 2: Catalysts Used in Asymmetric Aza-Michael Reactions for Pyrrolidine Synthesis

| Catalyst Type | Example Catalyst | Key Features |

| Chiral Phosphoric Acids | BINOL-derived phosphoric acids | High enantioselectivity, broad substrate scope |

| Chiral Amines | Cinchona alkaloid derivatives | Bifunctional activation, promotes cascade reactions |

| Squaramides | Chiral squaramide catalysts | Hydrogen bonding activation, excellent stereocontrol |

Functionalization of Pre-existing Pyrrolidine Rings

An alternative approach to the synthesis of this compound involves starting with a pre-formed pyrrolidine ring and introducing the desired functional groups. This strategy can be efficient if a suitably substituted pyrrolidine precursor is readily available.

Methods for the functionalization of pyrrolidine rings include:

α-Lithiation and Electrophilic Quenching: N-Boc protected pyrrolidine can be deprotonated at the C2 position using strong bases, followed by reaction with an electrophile to introduce a substituent.

Palladium-Catalyzed C-H Activation/Functionalization: Directed C-H activation has emerged as a powerful tool for the regioselective functionalization of pyrrolidines at otherwise unreactive positions, such as C3. acs.orgnih.govresearchgate.net

Ring-Opening and Re-closing Strategies: In some cases, a pyrrolidine derivative can be ring-opened to an acyclic intermediate, which is then modified and re-cyclized to install the desired functionality.

C-N Bond Formation Strategies for Substituted Pyrrolidines

The formation of the carbon-nitrogen bonds to construct the pyrrolidine ring is a fundamental aspect of its synthesis. Various strategies have been developed to achieve this cyclization efficiently.

A green and efficient method for synthesizing cyclic amines involves the catalytic N-heterocyclization of primary amines with diols. organic-chemistry.orgnih.gov This reaction, often catalyzed by iridium complexes such as Cp*Ir, produces the pyrrolidine ring with water as the only byproduct. organic-chemistry.orgorganic-chemistry.org The process is versatile, allowing for the synthesis of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.orgorganic-chemistry.org The reaction typically proceeds via N-alkylation of the primary amine with one of the diol's alcohol groups, followed by an intramolecular cyclization. organic-chemistry.org This methodology represents an environmentally benign approach to forming the pyrrolidine scaffold.

Intramolecular amination reactions provide a powerful tool for C-N bond formation, particularly through the insertion of a nitrene into a C(sp³)-H bond. organic-chemistry.org This strategy allows for the direct conversion of an acyclic precursor containing a nitrogen moiety into a cyclic amine. Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds enables a regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org More recently, enzymatic platforms using engineered cytochrome P450 enzymes have been developed to catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds to form chiral pyrrolidines with good enantioselectivity. acs.orgcaltech.edu This biocatalytic approach offers a promising route for the asymmetric synthesis of these important heterocycles. acs.orgcaltech.edu

| Catalyst/Enzyme | Key Feature | Outcome | Reference |

| Dirhodium complexes | Regio- and diastereoselective | N-unprotected pyrrolidines | organic-chemistry.org |

| Engineered Cytochrome P411 | Biocatalytic, enantioselective | Chiral pyrrolidines | acs.orgcaltech.edu |

| Copper complexes | Tolerates various functional groups | Good yields, complete regio- and chemoselectivity | organic-chemistry.org |

N-carbamate-protected amino alcohols can undergo acid-promoted cyclization to form pyrrolidines. organic-chemistry.orgorganic-chemistry.org This method involves the activation of the hydroxyl group, often through the use of orthoesters, which facilitates the intramolecular nucleophilic attack by the carbamate (B1207046) nitrogen. organic-chemistry.orgthieme-connect.com Despite the reduced nucleophilicity of the carbamate nitrogen, this reaction system effectively yields various pyrrolidines and piperidines in very good yields under mild acidic conditions. organic-chemistry.orgthieme-connect.com This strategy is compatible with common protecting groups like N-Boc and N-Fmoc. organic-chemistry.org

A straightforward and efficient one-pot synthesis of cyclic amines can be achieved through the chlorination and subsequent cyclization of amino alcohols. organic-chemistry.orgorganic-chemistry.org This method typically employs thionyl chloride (SOCl₂) to convert the hydroxyl group into a good leaving group (chloride), which is then displaced by the intramolecular amine. organic-chemistry.orgnih.gov This approach obviates the need for the traditional multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.orgnih.gov The reaction pathway has been investigated and the scope of this method has been shown to be quite general, providing a practical route to pyrrolidines and other cyclic amines. organic-chemistry.org

Introduction of the Benzyl Substituent: Synthetic Routes and Positional Selectivity

The introduction of the benzyl group, an essential structural component, is a critical step in the synthesis of the target molecule. This substituent is typically installed on the nitrogen atom of the pyrrolidine ring.

One common method for N-benzylation involves the reaction of a 3-aminopyrrolidine (B1265635) precursor with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. For instance, in the synthesis of 1-benzyl 3-aminopyrrolidine, aqueous conditions have been successfully employed, highlighting a more environmentally benign approach. researchgate.net

Alternatively, reductive amination provides another efficient route for N-benzylation. This two-step process involves the initial formation of an imine or enamine from the reaction of the pyrrolidine nitrogen with benzaldehyde, followed by reduction to the corresponding benzylamine. This method is often favored for its high efficiency and selectivity.

| Method | Reagents | Key Features |

| Direct Alkylation | Benzyl halide (e.g., benzyl bromide), Base | Straightforward, common method. |

| Reductive Amination | Benzaldehyde, Reducing agent (e.g., NaBH4) | High efficiency and selectivity. |

Stereochemical Control in the Synthesis of this compound and its Stereoisomers

Controlling the stereochemistry at the C3 position of the pyrrolidine ring is paramount in the synthesis of this compound and its stereoisomers. This is due to the presence of a chiral center at this position, which gives rise to different enantiomers and diastereomers. Various asymmetric synthesis strategies have been developed to achieve high levels of stereocontrol.

Diastereoselective and enantioselective approaches are employed to selectively produce a specific stereoisomer of the target molecule. These methods often involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to guide the stereochemical outcome of the reaction.

One strategy involves the use of enantiomerically pure precursors derived from natural sources, such as amino acids. For example, chiral 3-hydroxypyrrolidine can be prepared from malic acid or glutamic acid, which can then be further functionalized to introduce the amino and hydroxymethyl groups at the C3 position with a defined stereochemistry. google.com

1,3-dipolar cycloaddition reactions are another powerful tool for constructing the pyrrolidine ring with high stereocontrol. nih.gov The reaction between an azomethine ylide and an alkene can proceed with high diastereoselectivity, allowing for the controlled formation of multiple stereocenters in a single step. nih.gov The stereochemical outcome of these reactions is often influenced by the geometry of the dipole and the dienophile, as well as the reaction conditions.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary is removed.

A prominent example of a chiral auxiliary used in the synthesis of pyrrolidine derivatives is N-tert-butanesulfinamide. thieme-connect.comnih.govbohrium.comthieme-connect.com This auxiliary can be condensed with an aldehyde to form a chiral N-tert-butanesulfinyl imine. Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, with the bulky tert-butanesulfinyl group directing the approach of the nucleophile to one face of the imine. thieme-connect.comnih.govthieme-connect.com This methodology has been successfully applied to the synthesis of various chiral amines and their derivatives. researchgate.net

The addition of Grignard reagents to N-tert-butanesulfinyl imines derived from 4-halobutanal has been shown to be a highly diastereoselective process, leading to the formation of chiral 2-substituted pyrrolidines. thieme-connect.combohrium.comthieme-connect.com This approach offers a reliable method for establishing the desired stereochemistry at the carbon atom adjacent to the nitrogen.

| Chiral Auxiliary | Application | Key Features |

| N-tert-Butanesulfinamide | Asymmetric synthesis of amines | High diastereoselectivity in nucleophilic additions to derived imines. thieme-connect.comnih.govthieme-connect.com |

| Amino Acid Derivatives | Asymmetric synthesis of various compounds | Readily available, robust methods. researchgate.nettcichemicals.com |

Catalytic asymmetric synthesis has emerged as a powerful and efficient approach for the preparation of enantiomerically pure compounds. This methodology utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product.

In the context of amino alcohol synthesis, various catalytic asymmetric methods have been developed. These include asymmetric hydrogenation, asymmetric transfer hydrogenation, and asymmetric carbon-carbon bond-forming reactions. For instance, rhodium-catalyzed asymmetric hydrogenation of enamides has been used to produce enantioenriched 3-aminopiperidine derivatives, a strategy that could be adapted for the synthesis of 3-aminopyrrolidine derivatives. researchgate.net

Organocatalysis, which employs small organic molecules as catalysts, has also gained significant attention in recent years. Proline and its derivatives have been shown to be effective catalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions, which can be used to construct the carbon skeleton of amino alcohols with high enantioselectivity. unibo.it

Mechanistic Insights into Reactions Involving 3 Amino 1 Benzylpyrrolidin 3 Yl Methanol Scaffold

Reaction Mechanisms for Pyrrolidine (B122466) Ring Formation Relevant to the Compound's Structure

The construction of the polysubstituted pyrrolidine core can be achieved through several powerful synthetic strategies. The choice of mechanism often dictates the substitution pattern and stereochemistry of the final product.

One of the most versatile and widely used methods for synthesizing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile. acs.org The azomethine ylide, which can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, reacts with the alkene in a concerted [3+2] cycloaddition to form the five-membered ring. acs.orgtandfonline.com This approach is highly effective for creating multiple stereocenters in a single step with a high degree of control. acs.org

Multicomponent reactions (MCRs) offer another efficient pathway to construct complex pyrrolidine derivatives in a single pot. tandfonline.com For instance, a one-pot reaction between aldehydes, amino acid esters, and electron-deficient alkenes (like chalcones) can yield highly functionalized pyrrolidines. tandfonline.com The mechanism often proceeds through the initial formation of a Schiff base from the aldehyde and amino ester, which then undergoes a Michael addition with the alkene, followed by an intramolecular cyclization to furnish the pyrrolidine ring. tandfonline.com

Intramolecular cyclization of linear precursors is a more direct approach. This can involve the N-heterocyclization of primary amines with diols, catalyzed by metal complexes such as iridium. organic-chemistry.org For a structure like (3-Amino-1-benzylpyrrolidin-3-yl)methanol, a relevant pathway would be the intramolecular alkylation of an amino alcohol derivative. researchgate.net For example, conjugate addition of an amino alcohol to a vinyl sulfone, followed by chlorination and intramolecular cyclization, provides a route to substituted pyrrolidines. researchgate.net

Stereodirecting Effects in Catalytic Transformations Leading to Pyrrolidine Amino Alcohols

Achieving stereochemical control is paramount in the synthesis of chiral molecules like pyrrolidine amino alcohols. Asymmetric organocatalysis has emerged as a powerful tool for this purpose, often utilizing catalysts derived from the natural amino acid proline. mdpi.comnih.gov These catalysts create a chiral environment that directs the stereochemical outcome of the reaction.

The development of diarylprolinol silyl (B83357) ethers marked a significant breakthrough in organocatalysis for the asymmetric functionalization of aldehydes and ketones. nih.govnih.gov In reactions such as the Michael addition of aldehydes to nitroolefins, pyrrolidine-based organocatalysts can achieve high levels of enantioselectivity. nih.gov The mechanism involves the formation of a chiral enamine intermediate between the aldehyde substrate and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the nitroolefin from a specific face, guided by the steric bulk of the catalyst, thereby setting the stereochemistry of the product. nih.gov

Copper-catalyzed hydrosilylation and hydroamination sequences provide a stereodivergent route to all possible stereoisomers of amino alcohols. nih.gov By selecting the appropriate enantiomer of the chiral ligand for the copper catalyst and the correct geometric isomer of the starting enal or enone, exceptional control over the product's stereochemistry can be achieved. nih.gov This catalyst-controlled approach allows for the synthesis of products with two or three contiguous stereocenters with high diastereoselectivity and enantioselectivity. nih.gov

The table below summarizes the stereoselectivity achieved in representative catalytic transformations leading to chiral pyrrolidine and amino alcohol scaffolds.

| Reaction Type | Catalyst/Method | Substrates | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | l-Proline | Acrolein and Azomethine Ylide | Complete | Up to 80% | researchgate.net |

| Michael Addition | Pyrrolidine-based Organocatalyst | Aldehydes and Nitroolefins | - | Up to 85% | nih.gov |

| [3+2] Cycloaddition | Bifunctional Organocatalysis | - | - | Up to 98% | researchgate.net |

| Hydrosilylation/Hydroamination | Copper-Chiral Ligand | Enones and Aminating Reagents | >20:1 | >99% | nih.gov |

Understanding Reactivity Profiles and Selectivity of Pyrrolidine-Derived Amino Alcohols

The this compound scaffold possesses multiple reactive sites that define its chemical behavior. The pyrrolidine nitrogen is a secondary amine, which confers basicity and nucleophilicity to the molecule. wikipedia.orgnih.gov This nitrogen can be readily alkylated or acylated and is a key feature in the majority of FDA-approved drugs containing this scaffold. nih.govnih.gov

The primary amino group and the primary alcohol group attached to the C3 position offer further handles for chemical modification. These functional groups can undergo a wide range of reactions typical of amines and alcohols, allowing for the synthesis of diverse derivatives. The presence of these polar, hydrogen-bonding groups also influences the molecule's physical properties and its ability to interact with biological targets.

The rigid, cyclic structure of the pyrrolidine ring, combined with its substituents, creates a specific three-dimensional shape. The conformation of the ring, known as envelope or twist puckering, is influenced by the nature and position of the substituents. nih.gov This defined spatial arrangement is crucial when these molecules are used as chiral ligands or organocatalysts, as it dictates the stereochemical environment around the catalytic center. nih.govmdpi.com The basicity of the pyrrolidine nitrogen can also be tuned by the electronic effects of its substituents, which in turn affects its catalytic activity. nih.gov

Applications of 3 Amino 1 Benzylpyrrolidin 3 Yl Methanol in Catalysis and Asymmetric Synthesis

Development of Chiral Ligands from Pyrrolidine (B122466) Amino Alcohols

Chiral pyrrolidines are a privileged class of scaffolds used in the design of ligands for asymmetric catalysis. nih.govnih.gov The rigid structure of the pyrrolidine ring helps to create a predictable and effective chiral environment around a metal center, which is essential for achieving high levels of enantioselectivity. lookchem.com Pyrrolidine-based amino alcohols, like (3-Amino-1-benzylpyrrolidin-3-yl)methanol, are particularly effective because the amino and alcohol groups can act as bidentate ligands, coordinating to a metal center to form a stable chiral complex.

The amino and hydroxyl groups of pyrrolidine amino alcohols are capable of forming stable chelate rings with various transition metals, including nickel, copper, cobalt, and zinc. This chelation is fundamental to their function as chiral ligands. The formation of a five- or six-membered ring upon coordination to a metal ion holds the metal in a rigid conformation. This rigidity is key to transferring the chirality of the ligand to the reactants during a catalytic reaction. For instance, in the addition of organozinc reagents to aldehydes, the amino alcohol ligand first reacts with the dialkylzinc to form a zinc-alkoxide complex. researchgate.netnih.gov This complex then coordinates the aldehyde, positioning it for a stereoselective attack by the alkyl group, guided by the chiral environment of the ligand.

The catalytic performance and the degree of enantioselectivity achieved are highly dependent on the specific structure of the ligand. mdpi.com In derivatives of this compound, several structural elements can be modified to fine-tune the catalyst's properties:

The N-substituent: The benzyl (B1604629) group on the pyrrolidine nitrogen provides steric bulk, which helps to create a defined chiral pocket around the metal center. Altering this group can significantly impact selectivity.

Substituents on the pyrrolidine ring: The presence of additional substituents on the five-membered ring can increase rigidity and steric hindrance, leading to improved stereocontrol. lookchem.com

The amino alcohol moiety: The spatial arrangement of the amino and hydroxyl groups is critical. As γ-amino alcohols, these ligands form specific chelate structures that influence the transition state of the reaction. lookchem.comnih.gov

Asymmetric Transformations Mediated by this compound and its Derivatives

Ligands derived from this compound are effective in a range of metal-catalyzed asymmetric reactions. These transformations are crucial for synthesizing enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries.

Organozinc Additions: The addition of organozinc reagents to aldehydes is a classic method for forming chiral secondary alcohols. researchgate.net Chiral amino alcohols are highly efficient ligands for this transformation. lookchem.com A catalyst system involving a pyrrolidine-derived amino alcohol and diethylzinc (B1219324) can add to various aldehydes to produce the corresponding alcohols with high conversion rates and excellent enantioselectivities. lookchem.comresearchgate.net The effectiveness of these ligands stems from their ability to form a well-organized transition state that directs the incoming nucleophile to one specific face of the aldehyde. nih.gov

| Aldehyde | Ligand Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Pyrrolidine-derived amino alcohol | 97 | 86 | lookchem.com |

| Various Prochiral Aldehydes | Atropisomeric amino alcohol | ~100 (quantitative) | up to 95 | researchgate.net |

Alkyl-Aryl Suzuki Reactions: The Suzuki-Miyaura cross-coupling is a powerful tool for creating carbon-carbon bonds, particularly for synthesizing biaryl compounds. nih.govresearchgate.net Achieving enantioselectivity in these reactions, especially for creating axially chiral biaryls, requires highly effective chiral ligands. beilstein-journals.org While direct application of this compound in Suzuki reactions is not extensively documented, its structural motifs are present in successful chiral monophosphine ligands. These ligands create a specific chiral environment around the palladium center, enabling control over the stereochemical outcome of the reductive elimination step that forms the C-C bond. beilstein-journals.org

Beyond C-C bond formation, pyrrolidine-based ligands are used in a variety of stereoselective functionalization reactions. This includes asymmetric hydrogenations and cycloadditions. mdpi.com For example, rhodium complexes with chiral ferrocene-based pyrrolidinyl ligands have demonstrated excellent enantioselectivity in the asymmetric hydrogenation of olefins. mdpi.com Similarly, palladium-catalyzed asymmetric [3+2] cycloaddition reactions using chiral phosphoramidite (B1245037) ligands containing a pyrrolidine core can produce highly substituted chiral pyrrolidines. nih.gov These reactions underscore the versatility of the pyrrolidine scaffold in creating catalysts for diverse and complex stereoselective transformations. nih.govresearchgate.net

Organocatalytic Applications of Pyrrolidine-Based Scaffolds

The pyrrolidine ring is a cornerstone of modern organocatalysis, a field that uses small organic molecules to catalyze reactions, avoiding the need for metals. nih.govnih.govbohrium.com Proline, the simplest chiral pyrrolidine, revolutionized the field by effectively catalyzing aldol (B89426) and other reactions through enamine-based activation. mdpi.comunibo.it

Derivatives built on the pyrrolidine scaffold, such as those related to this compound, are central to the design of more complex and efficient organocatalysts. mdpi.commdpi.com These catalysts often operate through mechanisms involving the formation of transient enamines or iminium ions. unibo.it The substituents on the pyrrolidine ring, like the benzyl and aminomethanol (B12090428) groups, play a crucial role in establishing a network of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that control the stereochemical outcome of the reaction. mdpi.com This approach has been successfully applied to a wide array of reactions, including Michael additions, aldol reactions, and Diels-Alder cycloadditions, demonstrating the power and versatility of the pyrrolidine scaffold in organocatalysis. mdpi.comresearchgate.net

Amine-Catalyzed Transformations and Their Scope

There is no available research in the searched databases that specifically documents the use of This compound in amine-catalyzed transformations. Consequently, the scope of its catalytic activity, including the types of reactions it may catalyze and the range of suitable substrates, has not been defined.

Role of Steric and Electronic Factors in Organocatalysis

Without experimental or computational studies on the catalytic applications of This compound , a detailed analysis of the role of its specific steric and electronic factors is not possible. The influence of the N-benzyl group, the 3-amino group, and the 3-hydroxymethyl group on the stereochemical outcome of any potential catalytic reaction has not been investigated in the available scientific literature.

Derivatization and Structural Modifications of 3 Amino 1 Benzylpyrrolidin 3 Yl Methanol for Advanced Materials and Chemical Tool Development

Synthesis of Analogues and Homologues of (3-Amino-1-benzylpyrrolidin-3-yl)methanol

The synthesis of analogues and homologues of this compound can be approached through various synthetic strategies, targeting modifications at the amino and hydroxyl groups, as well as alterations to the pyrrolidine (B122466) ring and the N-benzyl substituent. These modifications are crucial for fine-tuning the compound's steric and electronic properties for specific applications.

One common approach to generating analogues involves the derivatization of the primary amino group. For instance, reaction with various aldehydes can yield N-benzylidene derivatives. This type of modification introduces a new point of molecular diversity, which can be further manipulated. A general scheme for this derivatization is the condensation of the primary amine with an aldehyde, often under microwave irradiation in the presence of a catalytic amount of a base like piperidine.

Another strategy for creating analogues is the modification of the benzyl (B1604629) group. The aromatic ring of the benzyl substituent can be functionalized with a range of electron-donating or electron-withdrawing groups. These substitutions can significantly influence the electronic environment of the pyrrolidine nitrogen, thereby affecting the compound's reactivity and catalytic activity.

Homologues of this compound can be synthesized by extending the carbon chain of the hydroxymethyl group or by introducing substituents at other positions on the pyrrolidine ring. For example, homologues with an additional methylene (B1212753) group between the pyrrolidine ring and the hydroxyl group can be prepared through multi-step synthetic routes.

| Modification Site | Type of Modification | Potential Synthetic Strategy | Purpose of Modification |

| Primary Amino Group | N-Alkylation/N-Arylation | Reductive amination with aldehydes/ketones | Introduce steric bulk, alter basicity |

| Primary Amino Group | Acylation | Reaction with acid chlorides or anhydrides | Formation of amides for further functionalization |

| Hydroxyl Group | O-Alkylation/O-Arylation | Williamson ether synthesis | Modify solubility and coordinating properties |

| Hydroxyl Group | Esterification | Reaction with carboxylic acids or derivatives | Introduce new functional groups |

| N-Benzyl Group | Ring Substitution | Electrophilic aromatic substitution | Modulate electronic properties |

| Pyrrolidine Ring | Alkyl/Aryl Substitution | Multi-step synthesis from substituted precursors | Enhance stereocontrol in catalytic applications |

Incorporation into Complex Molecular Architectures and Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal candidate for incorporation into larger and more complex molecular architectures. This includes its use in the synthesis of macrocycles and as a chiral scaffold in the development of pharmaceutical intermediates.

The primary amine and hydroxyl group can serve as two points of attachment for building macrocyclic structures. Through sequential or one-pot reactions, these functional groups can be linked to other molecular fragments to form macrocycles with defined ring sizes and conformations. Such macrocycles are of significant interest in areas like host-guest chemistry and the development of enzyme mimics.

In the realm of medicinal chemistry, the pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. This compound can be utilized as a chiral building block to introduce the pyrrolidine core into larger pharmaceutical scaffolds. Its defined stereochemistry is particularly valuable for creating enantiomerically pure drugs, where the biological activity is often dependent on the specific stereoisomer. For example, it can serve as a key intermediate in the synthesis of novel analgesics and anti-anxiety medications. chemimpex.com

| Complex Architecture | Role of this compound | Synthetic Approach | Potential Application |

| Macrocycles | Bifunctional linker | Stepwise or convergent synthesis | Host-guest chemistry, ionophores |

| Pharmaceutical Scaffolds | Chiral building block | Multi-step synthesis | Development of novel therapeutics |

| Dendrimers | Branching unit | Divergent or convergent synthesis | Catalysis, drug delivery |

| Chiral Ligands | Chiral backbone | Chelation with metal centers | Asymmetric catalysis |

Strategies for Immobilization of Pyrrolidine Amino Alcohol Catalysts for Heterogeneous Applications

The development of heterogeneous catalysts is a key area in green chemistry, as it simplifies catalyst recovery and reuse. Pyrrolidine amino alcohols, including derivatives of this compound, are effective organocatalysts for various asymmetric transformations. Immobilizing these catalysts onto solid supports allows for their application in continuous flow reactors and simplifies product purification.

One common strategy for immobilization is the covalent anchoring of the catalyst to a polymer resin. For instance, the hydroxyl group of the pyrrolidine amino alcohol can be used to form an ether or ester linkage with a functionalized polystyrene resin. The choice of linker and the degree of cross-linking of the polymer support can influence the catalyst's activity and stability.

Another approach involves the immobilization of the catalyst onto inorganic supports such as silica (B1680970). The surface of the silica can be functionalized with reactive groups that can form covalent bonds with the catalyst. For example, the amino or hydroxyl group of the pyrrolidine derivative can react with surface-modified silica to form a stable linkage.

Non-covalent immobilization methods, such as adsorption or ion-exchange, can also be employed. These methods are generally simpler to implement but may suffer from catalyst leaching over time.

| Support Material | Immobilization Strategy | Linkage Type | Advantages | Disadvantages |

| Polystyrene Resin | Covalent Anchoring | Ether, Ester, Amide | High catalyst loading, good stability | Potential for pore diffusion limitations |

| Silica | Covalent Anchoring | Siloxane, Amide | High surface area, good mechanical stability | Can be more complex to functionalize |

| Magnetic Nanoparticles | Covalent Anchoring | Various | Easy separation using a magnetic field | Potential for metal contamination |

| Porous Organic Polymers | Encapsulation | Physical Entrapment | Good for a wide range of catalysts | Potential for catalyst leaching |

Exploration of Structure-Reactivity Relationships in Novel Derivatives

Understanding the relationship between the structure of a catalyst and its reactivity is fundamental to the rational design of more efficient and selective catalysts. For derivatives of this compound, systematic modifications of its structure can provide valuable insights into the factors that govern its catalytic performance in various chemical transformations.

By synthesizing a library of analogues with variations at the N-benzyl group, the pyrrolidine ring, and the amino and hydroxyl functionalities, it is possible to probe the influence of steric and electronic effects on the catalyst's activity and stereoselectivity. For example, in asymmetric synthesis, the steric bulk of the substituents on the pyrrolidine ring can play a crucial role in controlling the facial selectivity of the reaction.

In a study of isosteviol-based 1,3-aminoalcohols, it was found that the nature of the N-substituent and modifications at a distal carboxylate function were essential for their antiproliferative activity. nih.gov This highlights the importance of systematic structural modifications in establishing structure-activity relationships. A similar approach with derivatives of this compound could lead to the development of highly effective catalysts for specific applications.

For instance, in the context of asymmetric catalysis, the interplay between the Lewis basicity of the amino group and the Brønsted acidity of the hydroxyl group can be fine-tuned through structural modifications. The benzyl group can also play a role in π-stacking interactions with the substrate, further influencing the stereochemical outcome of the reaction.

| Structural Modification | Parameter Investigated | Expected Effect on Reactivity | Example Application |

| Substitution on N-benzyl group | Electronic effects | Altering the nucleophilicity of the pyrrolidine nitrogen | Organocatalysis |

| Introduction of bulky groups | Steric hindrance | Enhancing enantioselectivity | Asymmetric synthesis |

| Modification of the amino alcohol backbone | Conformational rigidity | Improving stereocontrol | Chiral ligand design |

| Variation of the linker in immobilized catalysts | Catalyst accessibility | Optimizing reaction rates in heterogeneous catalysis | Flow chemistry |

Advanced Characterization Techniques for Structural Elucidation and Stereochemical Analysis

Spectroscopic Methods for Comprehensive Structure Determination (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental tools for the structural characterization of organic molecules like (3-Amino-1-benzylpyrrolidin-3-yl)methanol. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in confirming the identity and purity of this compound. While specific experimental spectra for this exact compound are not widely available in the public domain, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, typically in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) would likely appear as a singlet or a pair of doublets around 3.5-3.7 ppm. The protons of the pyrrolidine (B122466) ring would exhibit more complex splitting patterns in the aliphatic region (approximately 1.8-3.0 ppm). The methylene (B1212753) protons of the hydroxymethyl group (CH₂OH) would likely appear as a singlet or a multiplet, and the protons of the amino (NH₂) and hydroxyl (OH) groups would present as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The aromatic carbons of the benzyl group would resonate in the 127-140 ppm region. The benzylic carbon is expected around 60 ppm. The carbons of the pyrrolidine ring would appear in the aliphatic region, with the quaternary carbon C3, bonded to both the amino and hydroxymethyl groups, resonating further downfield compared to the other ring carbons. The carbon of the hydroxymethyl group would likely be observed around 65-70 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound is expected to display broad absorption bands corresponding to O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region, and the C-N and C-O stretching vibrations would appear in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₂H₁₈N₂O), the expected monoisotopic mass is approximately 206.14 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of a hydroxymethyl group, an amino group, or cleavage of the benzyl group. Predicted mass-to-charge ratios (m/z) for various adducts in electrospray ionization (ESI) are available. uni.lu

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Aromatic protons (~7.2-7.4 ppm), Benzylic CH₂ (~3.5-3.7 ppm), Pyrrolidine CH₂ (~1.8-3.0 ppm), CH₂OH, NH₂, OH (variable) |

| ¹³C NMR | Aromatic C (~127-140 ppm), Benzylic C (~60 ppm), Pyrrolidine C (aliphatic region), Quaternary C3, CH₂OH (~65-70 ppm) |

| IR | O-H and N-H stretch (3200-3500 cm⁻¹), C-H stretch (2850-3100 cm⁻¹), Aromatic C=C stretch (1450-1600 cm⁻¹) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺: ~207.15, [M+Na]⁺: ~229.13 (Predicted Values) uni.lu |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatographic methods are indispensable for assessing the chemical purity and determining the enantiomeric composition of chiral compounds like this compound.

Gas Chromatography (GC): Gas chromatography can be employed to determine the purity of this compound. The compound would likely require derivatization to increase its volatility and thermal stability for GC analysis. A common approach for amino alcohols is silylation of the hydroxyl and amino groups. Using a suitable capillary column (e.g., a non-polar or medium-polarity phase) and a flame ionization detector (FID), the percentage purity can be determined by measuring the relative peak area of the derivatized compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and powerful technique for separating the enantiomers of this compound and determining its enantiomeric excess (e.e.). This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the resolution of a wide range of chiral compounds, including amino alcohols. nih.govnih.gov

The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is crucial for achieving optimal separation. The addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape and resolution for basic compounds. The enantiomers are detected using a UV detector, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers. While specific methods for this compound are not readily found, general strategies for chiral separations of amino alcohols would be applicable. ankara.edu.trresearchgate.net

| Technique | Application | Typical Conditions |

|---|---|---|

| Gas Chromatography (GC) | Purity Assessment | Derivatization (e.g., silylation), Capillary column (e.g., DB-5), Flame Ionization Detector (FID) |

| Chiral HPLC | Enantiomeric Excess (e.e.) Determination | Chiral Stationary Phase (e.g., polysaccharide-based), Mobile Phase: Hexane/Isopropanol with amine modifier, UV detection |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. To perform this analysis, a single crystal of sufficient quality of this compound or a suitable salt (e.g., hydrochloride or hydrobromide) is required.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms in the crystal lattice can be determined. For a chiral molecule, the analysis of a crystal containing a single enantiomer, often facilitated by the presence of a heavy atom in the structure or through the use of anomalous dispersion, allows for the unambiguous assignment of the absolute configuration (R or S) at the stereocenter (C3).

Furthermore, X-ray crystallography provides valuable information about the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative orientation of the benzyl, amino, and hydroxymethyl substituents in the solid state. This information is crucial for understanding the molecule's structure-activity relationships. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

| Parameter | Information Obtained from X-ray Crystallography |

|---|---|

| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom in the molecule. |

| Bond Lengths and Angles | Geometric details of the molecular structure. |

| Absolute Stereochemistry | Unambiguous assignment of R/S configuration at the chiral center. |

| Molecular Conformation | The preferred 3D arrangement of the molecule in the solid state. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions in the crystal packing. |

Future Directions and Emerging Trends in the Research of Pyrrolidine Amino Alcohols

Development of Novel Synthetic Methodologies for Enantiopure Pyrrolidine (B122466) Scaffolds

The creation of enantiomerically pure pyrrolidine scaffolds is a cornerstone of modern organic synthesis, as the stereochemistry of the pyrrolidine ring often dictates the biological activity or the outcome of a catalyzed reaction. researchgate.net Significant research efforts have been directed towards developing novel and efficient asymmetric strategies to construct these valuable chiral building blocks. nih.gov

Key strategies include:

Chiral Pool Synthesis : This approach utilizes readily available, inexpensive, and enantiopure starting materials from nature, such as amino acids (like proline and 4-hydroxyproline) or tartaric acid, to serve as the foundational core of the target pyrrolidine. mdpi.comunibo.it For instance, (S)-prolinol, derived from the reduction of L-proline, is a common starting point for various pyrrolidine-containing drugs. mdpi.com

Asymmetric Cycloaddition Reactions : The [3+2] dipolar cycloaddition of azomethine ylides with alkenes is a powerful, atom-economic method for constructing the pyrrolidine ring with control over multiple new stereocenters. acs.org Recent advancements focus on developing highly effective organocatalytic systems to drive these reactions with high enantioselectivity. whiterose.ac.uk

Catalytic Asymmetric C-H Functionalization : Direct functionalization of C-H bonds is an increasingly important strategy. Rhodium(II)-catalyzed C-H insertion reactions, for example, can create C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org

Biocatalysis : Harnessing enzymes for synthesis offers a green and highly selective alternative. Directed evolution of enzymes, such as cytochrome P450 variants, has enabled the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with excellent enantioselectivity and high turnover numbers. acs.org

| Synthetic Methodology | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring enantiopure starting materials like L-proline or tartaric acid. | Cost-effective, readily available starting materials with defined stereochemistry. | Synthesis of pyrrolidinoalcohols from (L)-tartaric acid. uc.pt |

| Asymmetric [3+2] Cycloaddition | Reaction between an azomethine ylide and an alkene to form the pyrrolidine ring. | High atom economy, direct construction of the ring, control over up to four stereocenters. acs.org | Organocatalytic strategies for polysubstituted pyrrolidines. whiterose.ac.uk |

| Catalytic C–H Insertion | Direct functionalization of pyrrolidine C-H bonds using metal catalysts. | High efficiency and modularity for creating substituted pyrrolidines. | Rhodium(II)-catalyzed C–H insertion to form C2-symmetrical pyrrolidines. acs.org |

| Biocatalytic C-H Amination | Enzyme-catalyzed intramolecular insertion of a nitrene into a C-H bond. | High enantioselectivity, environmentally friendly conditions, high catalytic efficiency. | Directed evolution of cytochrome P411 for pyrrolidine synthesis. acs.org |

Design of Next-Generation Chiral Catalysts and Ligands based on Pyrrolidine Amino Alcohols

Pyrrolidine amino alcohols are privileged structures in asymmetric catalysis. researchgate.net Their rigid five-membered ring pre-organizes the amino and hydroxyl groups, making them highly effective as both organocatalysts and as chiral ligands in metal-catalyzed transformations. mdpi.comuc.pt The design of next-generation catalysts focuses on systematically modifying the pyrrolidine scaffold to enhance reactivity, selectivity, and substrate scope.

In organocatalysis , pyrrolidine derivatives, particularly those related to prolinol, are central to enamine and iminium ion catalysis. mdpi.com They effectively catalyze a wide range of transformations, including aldol (B89426) and Michael reactions. nih.govrsc.org The design principle involves creating a well-defined chiral pocket. Modifications often include:

Introducing bulky substituents at the α-position to the nitrogen (e.g., diarylmethyl groups) to provide steric shielding and control the facial selectivity of the approaching substrate. nih.gov

Incorporating additional hydrogen-bond donors (like thioureas or amides) into the catalyst structure to create bifunctional catalysts that can activate both reaction partners simultaneously. mdpi.comunibo.it

As chiral ligands , pyrrolidine amino alcohols are highly effective in coordinating with metals to create active and selective catalysts. They are particularly successful in the enantioselective addition of organozinc reagents to aldehydes. uc.ptresearchgate.netrsc.org The amino alcohol reacts with a dialkylzinc reagent to form a stable five-membered zinc alkoxide chelate. uc.pt This rigid complex acts as the true catalytic species, directing the enantioselective transfer of an alkyl group to the aldehyde. uc.pt The design of next-generation ligands involves fine-tuning the steric and electronic properties of the N-substituent and the pyrrolidine backbone to optimize the chiral environment around the metal center. uc.pt For instance, polymer-supported amino alcohol ligands have been developed to facilitate catalyst recovery and reuse. nih.gov

| Catalyst/Ligand Type | Catalytic Role | Key Design Features | Application Example |

|---|---|---|---|

| Diarylprolinol Silyl (B83357) Ethers | Organocatalyst | Bulky diarylmethyl group for steric control in enamine/iminium catalysis. | Asymmetric functionalization of aldehydes. nih.gov |

| Bifunctional Prolinamides | Organocatalyst | Combines a pyrrolidine amine with a hydrogen-bond donor (e.g., amide, thiourea). | Asymmetric aldol and Michael reactions. mdpi.comunibo.it |

| Pyrrolidine-based β-Amino Alcohols | Chiral Ligand | Forms rigid five-membered chelate with metals like zinc. | Enantioselective addition of diethylzinc (B1219324) to aldehydes. uc.ptrsc.org |

| Pyrrolidinyl Gold(I) Complexes | Chiral Ligand | Remote C2-symmetric diarylpyrrolidines provide a chiral pocket around the gold center. | Intramolecular [4+2] cycloadditions of arylalkynes. nih.gov |

Computational Chemistry Approaches for Reaction Design and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of pyrrolidine-based catalysts and the reactions they mediate. abu.edu.ngresearchgate.net These theoretical methods provide deep insights into reaction mechanisms, the origins of stereoselectivity, and catalyst-substrate interactions that are often difficult to probe experimentally. acs.orgmdpi.com

Key applications of computational chemistry in this field include:

Mechanism Elucidation : DFT calculations can map out the entire energy profile of a catalytic cycle. This allows researchers to identify the rate-determining step, characterize transition state structures, and validate or refute proposed mechanisms. acs.orgnih.gov For example, DFT studies have been used to understand the stereospecific synthesis of cyclobutanes from pyrrolidines by analyzing the formation and collapse of biradical intermediates. acs.org

Understanding Stereoselectivity : The primary goal of asymmetric catalysis is to control stereochemistry. Computational models can calculate the energies of the various transition states that lead to different stereoisomers. researchgate.net By comparing these energies, researchers can accurately predict which enantiomer or diastereomer will be the major product and rationalize why. acs.orgnih.gov This understanding is crucial for rationally designing catalysts with improved selectivity. researchgate.net

Rational Catalyst Design : By simulating how substrates interact with a catalyst's chiral pocket, computational methods can guide the design of new, more effective catalysts. abu.edu.ng Quantitative Structure-Property Relationship (QSPR) models, combined with DFT, can be developed to correlate catalyst structure with catalytic activity and selectivity. abu.edu.ng This allows for the in silico screening of potential catalyst candidates before undertaking laborious and expensive laboratory synthesis.

For instance, DFT calculations have revealed that non-covalent interactions, such as aryl-aryl stacking between a gold(I)-bound substrate and the pyrrolidine ligand, are critical for directing the enantioselective folding in cyclization reactions. nih.gov Similarly, computational studies on proline-related catalysts have shown how subtle changes in the pyrrolidine ring's pucker conformation can significantly influence the stereochemical outcome of aldol reactions. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (3-Amino-1-benzylpyrrolidin-3-yl)methanol, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including reductive amination, alkylation, or ring-opening strategies. Key steps include:

- Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect the amino group during intermediate steps to prevent undesired side reactions .

- Solvent and Catalyst Optimization : Ethanol or methanol under reflux conditions (60–80°C) with catalysts like piperidine or triethylamine improves yield. Sodium borohydride (NaBH₄) is commonly used for selective reduction of intermediates .

- Purity Control : Recrystallization in ethanol or ethyl acetate removes byproducts. Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve bond lengths and angles (e.g., pyrrolidine ring conformation) to confirm stereochemistry .

- Spectroscopic Analysis : Use ¹H/¹³C NMR to identify chemical shifts (e.g., benzyl protons at ~7.2–7.4 ppm, hydroxyl protons at ~3.5 ppm) .

- Chiral Chromatography : Employ chiral columns (e.g., Chiralpak® AD-H) with hexane:isopropanol mobile phases to confirm enantiomeric purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of airborne particles (H335). Store in airtight containers under inert gas (N₂/Ar) .

- First Aid : For skin contact, rinse with 0.1 M HCl followed by water. For ingestion, administer activated charcoal and seek immediate medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Methodological Answer:

- Data Triangulation : Cross-validate receptor-binding assays (e.g., radioligand displacement) with functional studies (cAMP inhibition or calcium flux assays) .

- Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to compare EC₅₀ values across studies. Address batch-to-batch variability via LC-MS purity checks .

- In Silico Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify binding pose discrepancies at target sites like dopamine D₂ or serotonin receptors .

Q. What strategies enhance the metabolic stability of this compound derivatives in preclinical studies?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the benzyl position to reduce cytochrome P450-mediated oxidation .

- Prodrug Design : Mask the hydroxyl group as an ester or carbamate to improve bioavailability and delay hepatic clearance .

- In Vitro Models : Use liver microsomes (human/rat) to quantify metabolic half-life. Compare intrinsic clearance rates with control compounds .

Q. How can enantiomeric purity be rigorously validated for chiral derivatives of this compound?

Methodological Answer:

- Chiral Resolution : Synthesize diastereomeric salts with (−)-di-p-toluoyl-D-tartaric acid and analyze via polarimetry .

- Advanced Chromatography : Utilize supercritical fluid chromatography (SFC) with Chiralcel® OD columns and CO₂/methanol mobile phases for high-resolution separation .

- Circular Dichroism (CD) : Compare CD spectra with enantiomerically pure standards to confirm absolute configuration .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

- Fragment-Based Design : Systematically vary substituents (e.g., benzyl → pyridinyl) and assess changes in receptor affinity via surface plasmon resonance (SPR) .

- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using multivariate regression models .

- 3D-QSAR : Generate CoMFA or CoMSIA models to map electrostatic/hydrophobic interactions and guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.